ethyl 3-(4-methylphenyl)-5-[2-(4-nitrophenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
ethyl 3-(4-methylphenyl)-5-[2-(4-nitrophenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a thieno[3,4-d]pyridazine core, which is known for its biological activity and potential therapeutic properties.
Preparation Methods
The synthesis of ethyl 3-(4-methylphenyl)-5-[2-(4-nitrophenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thieno[3,4-d]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-methylphenyl group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the 2-(4-nitrophenyl)acetyl group: This can be done using acylation reactions.
Esterification to form the ethyl ester: This step involves the reaction of the carboxylic acid with ethanol under acidic conditions.
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness.
Chemical Reactions Analysis
ethyl 3-(4-methylphenyl)-5-[2-(4-nitrophenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon.
Scientific Research Applications
ethyl 3-(4-methylphenyl)-5-[2-(4-nitrophenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications could include the development of new drugs targeting specific diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ethyl 3-(4-methylphenyl)-5-[2-(4-nitrophenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
ethyl 3-(4-methylphenyl)-5-[2-(4-nitrophenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other similar compounds, such as:
Thieno[3,4-d]pyridazine derivatives: These compounds share the same core structure and may exhibit similar biological activities.
Nitrophenyl-substituted compounds: These compounds contain the nitrophenyl group and may have similar reactivity and applications.
Amino acid derivatives: Compounds with similar amide linkages may have comparable properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-(4-methylphenyl)-5-[[2-(4-nitrophenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O6S/c1-3-34-24(31)21-18-13-35-22(25-19(29)12-15-6-10-17(11-7-15)28(32)33)20(18)23(30)27(26-21)16-8-4-14(2)5-9-16/h4-11,13H,3,12H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLXKARDTGQBHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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